Welcome to the BenchChem Online Store!
molecular formula C9H8O2 B1586886 3-Vinylbenzoic acid CAS No. 28447-20-3

3-Vinylbenzoic acid

Cat. No. B1586886
M. Wt: 148.16 g/mol
InChI Key: VWXZFDWVWMQRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084448B2

Procedure details

To a mixture of 3-vinylbenzoic acid (1.0 g, 6.75 mmol) in CH2Cl2 (20 mL) is added oxalyl chloride (2.35 mL, 3.42 g, 26.9 mmol) and 1 drop of DMF. After 2 h the solvent is removed under reduced pressure and the residue is redissolved in CH2Cl2 and concentrated again (4×) to afford the title compound which is used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7])=[CH2:2].C(Cl)(=O)C([Cl:15])=O>C(Cl)Cl.CN(C=O)C>[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([Cl:15])=[O:7])=[CH2:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=C)C=1C=C(C(=O)O)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.35 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h the solvent is removed under reduced pressure
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
the residue is redissolved in CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again (4×)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.